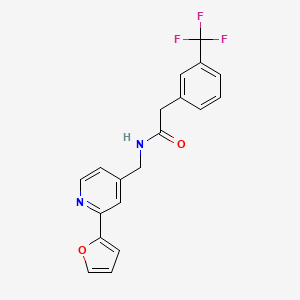amine CAS No. 1602159-23-8](/img/structure/B2962815.png)
[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Fluorophenyl)propan-2-ylamine” is a chemical compound with the IUPAC name N-(1-(3-fluorophenyl)propan-2-yl)prop-2-yn-1-amine . It has a molecular weight of 191.25 . Propargylamines, a class of compounds to which this molecule belongs, have many pharmaceutical and biological properties .
Synthesis Analysis
Propargylamines are synthesized through various methods. A green approach to synthesize such compounds is very relevant . The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.25 . It is recommended to be stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Nucleophilic Attacks on Carbon–Carbon Double Bonds
Research has explored the reactions involving nucleophilic attacks on carbon–carbon double bonds, highlighting the mechanism and effects of substituents on reaction rates and pathways. This area of study is crucial for understanding the chemical reactivity and designing synthetic routes for new compounds including fluorinated amines (Rappoport & Ta-Shma, 1971).
Organic Light-Emitting Diodes (OLEDs)
A novel bipolar phenanthroimidazole derivative has been developed for use in OLEDs, demonstrating the potential of fluorinated compounds in enhancing device performance. This research underscores the significance of structural design in electronic materials (Liu et al., 2016).
Noncovalent Interaction Analysis
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the crystal structure stability and molecular interactions. Such analysis is fundamental for the development of new materials and pharmaceuticals (El-Emam et al., 2020).
Molecular Logic Systems
The development of molecular logic systems for detecting pH, solvent polarity, and Hg2+ ions showcases the application of fluorinated amines in creating responsive materials. These findings have implications for environmental monitoring and chemical sensing (Zhang et al., 2008).
Corrosion Inhibition
Tertiary amines have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion, indicating the potential use of fluorinated amines in protective coatings and industrial maintenance (Gao et al., 2007).
These studies illustrate the diverse applications of "1-(3-Fluorophenyl)propan-2-ylamine" and related compounds in scientific research, ranging from chemical synthesis to materials science and beyond. The findings contribute to our understanding of molecular interactions, material properties, and the development of new technologies.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHCYKHCPBVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

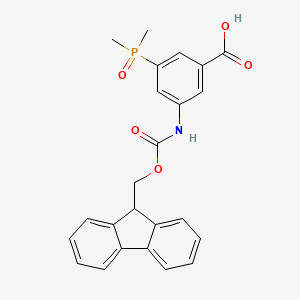
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
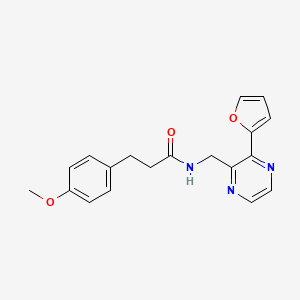
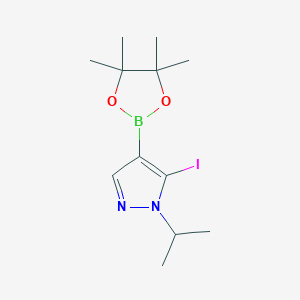
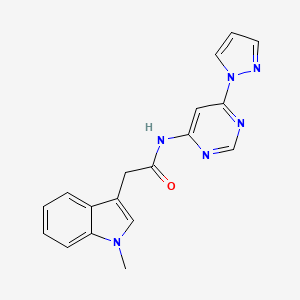
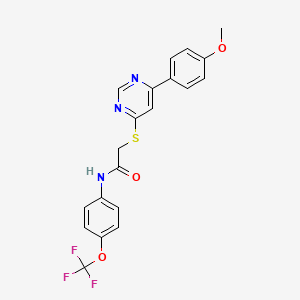
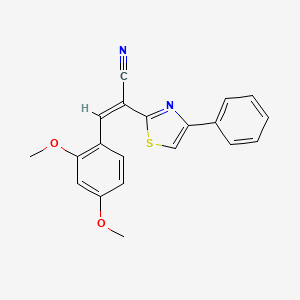
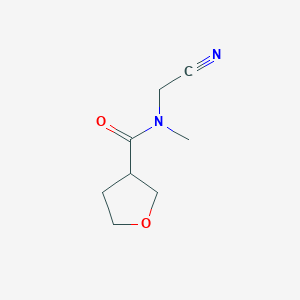
![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)
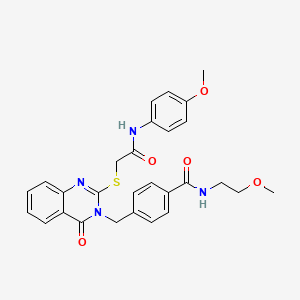
![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)
